1-methyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole
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Overview
Description
1-methyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a naphthalene moiety attached to a benzimidazole ring through an oxy-methyl linkage. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
Target of Action
Similar compounds derived from naphthols have been evaluated for their antifungal, antioxidant, and antitubercular activities . They have been studied against the active site of cytochrome P450 lanosterol 14α-demethylase of C. albicans , which is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Mode of Action
Based on the studies of similar compounds , it can be inferred that these compounds might interact with their targets (like cytochrome P450 lanosterol 14α-demethylase) and inhibit their function, leading to disruption of essential biological processes in the target organisms.
Biochemical Pathways
Similar compounds have shown to affect the ergosterol biosynthesis pathway in fungi by inhibiting the enzyme cytochrome p450 lanosterol 14α-demethylase . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .
Result of Action
Based on the studies of similar compounds , it can be inferred that these compounds might lead to the disruption of the fungal cell membrane integrity, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of the Naphthalene Moiety: The naphthalene moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of the benzimidazole derivative with a naphthalen-2-yloxy methyl halide in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the benzimidazole nitrogen using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the naphthalene moiety, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of naphthoquinones and benzimidazole oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole and naphthalene derivatives.
Scientific Research Applications
1-methyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
1-methyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives:
Similar Compounds: Benzimidazole, 2-methylbenzimidazole, and 2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole.
Uniqueness: The presence of the naphthalene moiety and the specific oxy-methyl linkage in this compound imparts unique chemical and biological properties, making it distinct from other benzimidazole derivatives.
Properties
IUPAC Name |
1-methyl-2-(naphthalen-2-yloxymethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-21-18-9-5-4-8-17(18)20-19(21)13-22-16-11-10-14-6-2-3-7-15(14)12-16/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJLLBFGZSXFRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1COC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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